Methyl 2,6-dichlorobenzoate

Overview

Description

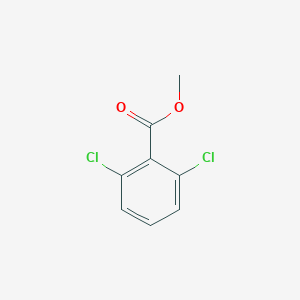

Methyl 2,6-dichlorobenzoate: is an organic compound with the molecular formula C8H6Cl2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dichlorobenzoate can be synthesized through the esterification of 2,6-dichlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichlorobenzoic acid and methanol.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products:

Substitution: Various substituted benzoates depending on the nucleophile.

Hydrolysis: 2,6-dichlorobenzoic acid and methanol.

Reduction: Reduced derivatives of the original compound.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2,6-dichlorobenzoate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Poly(p-phenylene) : Used as a starting reagent in the synthesis of poly(p-phenylene), which has applications in materials science and electronics .

- Antiviral Agents : Recent studies have indicated that derivatives of this compound exhibit potent antiviral activity against SARS-CoV-1, making it a candidate for therapeutic development against coronaviruses .

Environmental Applications

This compound has been studied for its role in bioremediation:

- Microbial Degradation : Research has shown that microorganisms such as Burkholderia cepacia can degrade methyl benzoate derivatives, including this compound, which could be significant for environmental cleanup efforts .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application:

- Acute Toxicity : Studies indicate that this compound exhibits moderate acute toxicity when inhaled or ingested, necessitating careful handling and usage protocols .

- Skin Sensitization : Research has also assessed skin sensitization potential, highlighting the need for protective measures during laboratory handling .

Data Table of Applications

Case Study 1: Antiviral Activity

A study demonstrated that a derivative of this compound displayed significant antiviral potency against SARS-CoV-1 with an EC50 value of 0.29 μM in Vero cells. This finding suggests potential for further development as an antiviral therapeutic agent .

Case Study 2: Biodegradation

Research involving Arthrobacter keyseri showed the biotransformation of polychlorinated biphenyls into various chlorinated benzoates, including this compound. This bioconversion indicates its utility in bioremediation strategies aimed at reducing environmental pollutants .

Mechanism of Action

The mechanism of action of methyl 2,6-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through its chemical structure, which allows it to interact with various biological molecules .

Comparison with Similar Compounds

- Methyl 2,4-dichlorobenzoate

- Methyl 2,5-dichlorobenzoate

- Methyl 3,4-dichlorobenzoate

- Methyl 3,5-dichlorobenzoate

Comparison: Methyl 2,6-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its chemical reactivity and interactions. Compared to other dichlorobenzoates, it may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility, which can affect its applications and behavior in various environments .

Biological Activity

Methyl 2,6-dichlorobenzoate (MDCB) is an aromatic compound that has garnered attention for its various biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound has the molecular formula and is characterized by the presence of two chlorine atoms on the benzene ring. It appears as a low melting solid, typically white to very pale yellow in color. The compound is soluble in organic solvents and exhibits moderate toxicity levels in biological systems .

MDCB functions primarily as an inhibitor of certain enzymes, particularly serine proteases. Research indicates that it interacts with the active sites of these enzymes, leading to their inactivation. For instance, studies have shown that MDCB can effectively inhibit human neutrophil elastase (HNE), a serine protease involved in inflammatory responses. The mechanism involves the formation of a stable acyl-enzyme complex, which subsequently undergoes hydrolysis to yield inactive enzyme forms .

Biological Activities

-

Antimicrobial Properties :

- MDCB exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

-

Plant Growth Regulation :

- The compound acts as a plant growth regulator, influencing physiological processes such as seed germination and root development. Its application in agriculture can enhance crop yields and improve resistance to environmental stressors.

- Toxicological Studies :

Study 1: Inhibition of Human Neutrophil Elastase

A pivotal study investigated the inhibitory effects of MDCB on HNE. Using X-ray crystallography, researchers elucidated the binding interactions between MDCB and the enzyme, revealing critical insights into its mechanism of action. The study reported a significant reduction in elastase activity upon treatment with MDCB, underscoring its potential as a therapeutic agent for inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of MDCB against clinical isolates of bacteria. The results indicated that MDCB exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains, suggesting its viability as a candidate for antibiotic development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 2,6-dichlorobenzoate, and how can reaction efficiency be maximized?

- This compound is typically synthesized via esterification of 2,6-dichlorobenzoic acid with methanol under acidic catalysis. Key parameters include reaction time (e.g., 1–2 hours for similar esters), temperature control (60–80°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures high yields (e.g., 51–91% for analogous benzoates) . Validate precursor purity using NMR and FTIR to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns (e.g., 2,6-dichloro groups) and ester functionality. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 235.0). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1720 cm⁻¹) and C-Cl vibrations. Chromatographic methods (HPLC, GC) assess purity (>97%) .

Q. How should this compound be safely handled in laboratory settings?

- Use chemical fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 0–6°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. What kinetic strategies are used to evaluate this compound derivatives as inhibitors of human neutrophil elastase (HNE)?

- Progress curve analysis measures the bimolecular rate constant (kinact/KI), with reported values up to 8.9 × 10⁶ M⁻¹s⁻¹ for related inhibitors. Pre-incubate HNE with the inhibitor and monitor residual activity using chromogenic substrates (e.g., MeOSuc-AAPV-pNA). Determine KI via nonlinear regression of time-dependent inactivation curves .

Q. How does regioselective nitration of this compound influence its reactivity in electrophilic substitution reactions?

- Nitration at the 3-position (e.g., methyl 2,6-dichloro-3-nitrobenzoate) is achieved using mixed HNO3/H2SO4 under controlled cooling (0–5°C). The electron-withdrawing nitro group enhances electrophilic substitution at meta/para positions. Monitor reaction progress via TLC and isolate products via flash chromatography .

Q. What microbial pathways degrade this compound, and how can these be leveraged for bioremediation studies?

- Aminobacter sp. MSH1 catabolizes this compound via hydrolysis to 2,6-dichlorobenzoic acid, followed by dioxygenase-mediated ring cleavage. Optimize degradation by supplementing cultures with ammonium hydroxide (10 mM) and monitoring metabolite profiles via LC-MS .

Q. How can this compound be selectively hydrolyzed to its sodium salt for enhanced solubility in aqueous reaction systems?

- Treat the ester with NaOH (2M) in a 1:1 ethanol/water mixture at 60°C for 4 hours. Acidify the product with HCl to isolate 2,6-dichlorobenzoic acid, then neutralize with NaHCO3 to form sodium 2,6-dichlorobenzoate. Confirm conversion via pH titration and FTIR (loss of ester C=O stretch) .

Q. Methodological Considerations

- Contradiction Analysis : Discrepancies in reported yields (e.g., 51% vs. 91% for similar esters) may arise from solvent polarity (e.g., DCM vs. THF) or catalyst loading (e.g., H2SO4 vs. TsOH). Replicate conditions with strict moisture control .

- Experimental Design : For enzymatic assays, include positive controls (e.g., elastatinal) and validate inhibitor specificity using proteinase 3 inhibition assays .

Properties

IUPAC Name |

methyl 2,6-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYGSGDIWJDORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344796 | |

| Record name | Methyl 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14920-87-7 | |

| Record name | Methyl 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.